

# Spectroscopic Analysis of 3-Hydroxy-4-iodobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: **3-Hydroxy-4-iodobenzaldehyde**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-4-iodobenzaldehyde** (CAS: 135242-71-6). Due to the limited availability of experimental spectroscopic data for **3-Hydroxy-4-iodobenzaldehyde**, this document also includes detailed data for its close structural isomer, **4-Hydroxy-3-iodobenzaldehyde** (CAS: 60032-63-5). The structural similarity between these isomers makes the data for the latter compound highly valuable for analytical and research purposes.

## Compound Identification and Properties

**3-Hydroxy-4-iodobenzaldehyde** is an aromatic aldehyde containing both a hydroxyl and an iodine substituent on the benzene ring.

Property	Value
Chemical Formula	C <sub>7</sub> H <sub>5</sub> IO <sub>2</sub>
Molecular Weight	248.02 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Yellow to brown crystalline powder
CAS Number	135242-71-6 <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	3-hydroxy-4-iodobenzaldehyde <a href="#">[1]</a>

4-Hydroxy-3-iodobenzaldehyde is a structural isomer with the positions of the hydroxyl and iodo groups swapped.

Property	Value
Chemical Formula	C <sub>7</sub> H <sub>5</sub> IO <sub>2</sub>
Molecular Weight	248.02 g/mol [3][4][5]
Appearance	White to Pale Beige Solid
CAS Number	60032-63-5[3][4][5]
IUPAC Name	4-hydroxy-3-iodobenzaldehyde[3]
Melting Point	113 °C[4]
Boiling Point	257.8 °C[4]

## Spectroscopic Data (4-Hydroxy-3-iodobenzaldehyde)

The following sections present the available spectroscopic data for the isomer, 4-Hydroxy-3-iodobenzaldehyde.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
9.81	s	1H	Aldehyde (-CHO)	-
8.22	s	1H	Aromatic (H-2)	-
7.80	d	1H	Aromatic (H-6)	6.8
7.12	d	1H	Aromatic (H-5)	8.3
5.84	s	1H	Hydroxyl (-OH)	-

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz

## Infrared (IR) Spectroscopy

Vapor phase IR spectral data is available for 4-Hydroxy-3-iodobenzaldehyde. Key absorption bands are expected for the hydroxyl (O-H stretch), aldehyde (C=O stretch), aromatic (C=C and C-H stretches), and carbon-iodine (C-I stretch) functional groups.

## Mass Spectrometry (MS)

GC-MS Data

m/z	Interpretation
248	Molecular Ion $[\text{M}]^+$

Note: The provided data is based on GC-MS analysis.[\[3\]](#)

MALDI-MS Data

m/z	Interpretation
248.238	$[\text{M}+\text{H}]^+$

Note: This data was obtained from a synthesis procedure for 4-hydroxy-3-iodobenzaldehyde.

# Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized procedures for obtaining the types of spectra presented.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation:
  - Weigh approximately 5-20 mg of the solid sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  - Place the sample into the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
  - Set the appropriate acquisition parameters for  $^1\text{H}$  or  $^{13}\text{C}$  NMR, including the number of scans, pulse width, and relaxation delay.
  - Acquire the free induction decay (FID) signal.
- Data Processing:

- Apply a Fourier transform to the FID to obtain the NMR spectrum.
- Phase the spectrum to ensure all peaks are in the positive phase.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
  - Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.
  - Transfer the mixture to a pellet press die.
  - Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
  - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the range of 10-100 µg/mL.
- Filter the solution to remove any particulates.
- Transfer the solution to a GC autosampler vial.

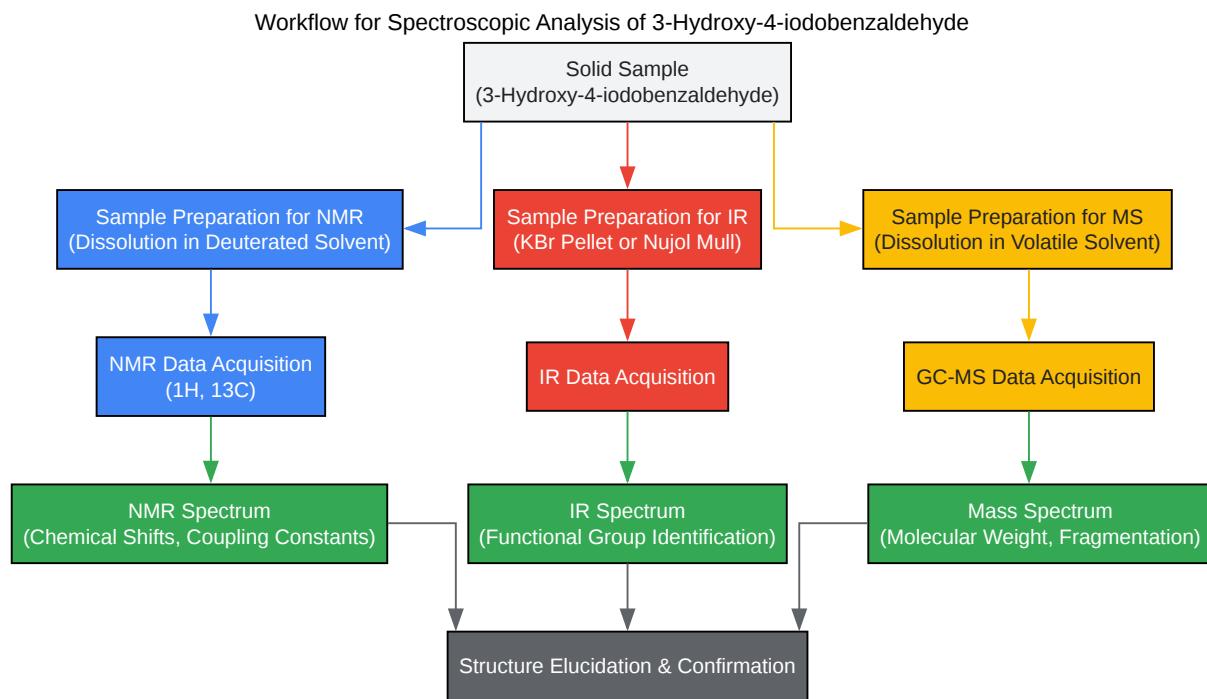
- Instrument Setup:
  - Install an appropriate GC column (e.g., a nonpolar or medium-polarity column) in the GC oven.
  - Set the GC oven temperature program, injector temperature, and carrier gas flow rate (typically helium).
  - Set the MS parameters, including the ionization mode (typically electron ionization - EI), mass range, and scan speed.

- Data Acquisition:
  - Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
  - The sample is vaporized and separated based on its components' boiling points and interactions with the column stationary phase.
  - As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

- Data Analysis:
  - Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the compound.
  - Examine the mass spectrum corresponding to the chromatographic peak to determine the molecular weight and fragmentation pattern of the analyte.

## Workflow Diagram

The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid organic compound like **3-Hydroxy-4-iodobenzaldehyde**.



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Caption: Spectroscopic analysis workflow.

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